Leukocyte Adhesion Inhibition: Efomycin G vs. Efomycin S and T — Binary Functional Differentiation
In a direct head-to-head adhesion assay using human and porcine leukocytes on vascular endothelium, efomycin G (along with efomycins E, M, and O) significantly inhibited leukocyte adhesion, whereas efomycin S (generated by ester cleavage of the macrolide ring) and efomycin T (peracetylated efomycin M) showed no biological activity whatsoever [1][2]. This represents a qualitative, binary differentiation — active versus completely inactive — within the same experimental system, driven by distinct structural modifications to the macrolide scaffold.
| Evidence Dimension | Inhibition of leukocyte adhesion to vascular endothelium (functional anti-adhesion activity) |
|---|---|
| Target Compound Data | Efomycin G: Significant inhibition of both human and porcine leukocyte adhesion to vascular endothelium |
| Comparator Or Baseline | Efomycin S (ester-cleaved, ring-opened macrolide): No detectable biological activity; Efomycin T (peracetylated efomycin M): No detectable biological activity |
| Quantified Difference | Qualitative binary difference: Active (efomycin G) vs. Inactive (efomycins S and T) in the same assay system |
| Conditions | In vitro leukocyte adhesion assay on human and porcine vascular endothelial cells; efomycins tested at functionally relevant concentrations (exact concentrations reported in full text); study published in J Invest Dermatol 2006 |
Why This Matters
For any research program targeting selectin-mediated leukocyte adhesion, procurement of efomycin S or T instead of efomycin G will yield a false-negative result; only efomycin G (along with E, M, O) delivers the specific anti-adhesion activity that defines this mechanism-of-action class.
- [1] Wienrich, B. G., Krahn, T., Schön, M., Rodriguez, M. L., Kramer, B., Busemann, M., ... & Schön, M. P. (2006). Structure-function relation of efomycines, a family of small-molecule inhibitors of selectin functions. Journal of Investigative Dermatology, 126(4), 882–889. View Source
- [2] Wienrich, B. G., et al. (2006). J Invest Dermatol, 126(4), 882–889: efomycines E, G, M, and O significantly inhibited adhesion; efomycines S and T showed no activity. View Source
